5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Description

Chemical Identity and Nomenclature

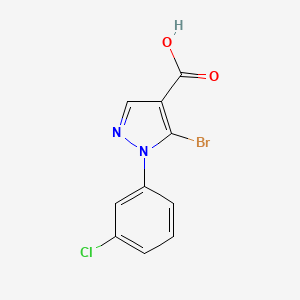

This compound represents a sophisticated example of polysubstituted pyrazole chemistry, characterized by precise structural features that define its chemical behavior and applications. The compound bears the Chemical Abstracts Service registry number 959576-61-5, establishing its unique identity within the chemical literature. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as 5-bromo-1-(3-chlorophenyl)pyrazole-4-carboxylic acid, reflecting the specific positioning of substituents around the five-membered pyrazole ring core. The molecular structure consists of a pyrazole ring system substituted at the 1-position with a 3-chlorophenyl group, at the 4-position with a carboxylic acid functional group, and at the 5-position with a bromine atom.

The molecular formula C₁₀H₆BrClN₂O₂ indicates the presence of ten carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 301.52 grams per mole. The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(C1=C(Br)N(C2=CC=CC(Cl)=C2)N=C1)O, which provides a linear encoding of the molecular connectivity. Physical characterization reveals that the compound exhibits a melting point range of 196-198 degrees Celsius, indicating substantial intermolecular forces likely attributed to hydrogen bonding from the carboxylic acid group and halogen interactions. The presence of both electron-withdrawing halogens and the carboxylic acid functionality significantly influences the compound's electronic properties and reactivity patterns.

Historical Development in Pyrazole Carboxylic Acid Research

The development of pyrazole carboxylic acid chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who in 1883 achieved the first synthesis of substituted pyrazoles through the condensation of acetoacetic ester with phenylhydrazine, establishing fundamental principles that would guide future synthetic approaches. This groundbreaking methodology, subsequently known as the Knorr pyrazole synthesis, provided the foundation for accessing diverse pyrazole derivatives through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. The historical progression continued with Hans von Pechmann's classical method developed in 1898, wherein pyrazole was synthesized from acetylene and diazomethane, demonstrating alternative synthetic pathways to the pyrazole core structure. These early synthetic breakthroughs established the fundamental chemistry necessary for the later development of carboxylic acid-substituted pyrazoles.

The specific synthesis of pyrazole-4-carboxylic acids gained significant attention following research published in Nature in 1959, which described a novel route to 1-substituted pyrazole-4-carboxylic acids through innovative synthetic methodologies. This work demonstrated the successful synthesis of 1-phenylpyrazole-4-carboxylic acid through chloromethylation of 1-phenylpyrazole followed by oxidation of the resulting 4-chloromethyl derivative, as well as through hydrolysis of 4-cyano derivatives formed from anti-oximes of 4-formyl-1-phenylpyrazoles. The research further explored Sandmeyer-type reactions from pyrazole-4-diazonium chlorides, representing a significant advancement in accessing carboxylated pyrazole derivatives. These methodological developments provided the synthetic foundation necessary for accessing more complex substituted pyrazole carboxylic acids, including halogenated derivatives such as this compound.

The evolution of pyrazole carboxylic acid research has been characterized by increasing sophistication in synthetic methodology and growing recognition of their pharmaceutical potential. Modern synthetic approaches have expanded beyond classical methods to include metal-catalyzed processes, green chemistry protocols, and regioselective functionalization strategies that enable precise control over substitution patterns. The development of nano-catalyzed protocols has demonstrated excellent yields in pyrazole synthesis, with some methods achieving 95 percent efficiency while maintaining short reaction times and simplified work-up procedures. Contemporary research has particularly focused on trifluoromethylation reactions and transition-metal-free conditions for accessing specialized pyrazole derivatives, reflecting the ongoing evolution of synthetic methodology in this field.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its representation of several important structural motifs that define modern pharmaceutical and materials science applications. Pyrazole derivatives occupy a position of paramount importance in medicinal chemistry, as evidenced by their widespread incorporation into commercial pharmaceuticals including celecoxib and similar cyclooxygenase-2 inhibitors, zaleplon, betazole, and 4-chloro-3-(5-methyl-3-phenylpyrazol-1-yl)-N-(2-methylphenyl)benzamide. The pyrazole ring system has been identified among the most highly utilized ring systems for small molecule drugs by the United States Food and Drug Administration, underscoring its fundamental importance in pharmaceutical development. The specific combination of halogen substituents and carboxylic acid functionality in this compound provides multiple points for further chemical modification and biological interaction.

The structural features of this compound reflect important principles of heterocyclic chemistry, particularly the amphoteric properties inherent to pyrazole systems. Pyrazoles possess both acidic pyrrole-like nitrogen atoms capable of donating protons and basic pyridine-like nitrogen atoms that readily accept protons, with the basic character typically being predominant. The presence of electron-withdrawing substituents such as bromine and chlorine atoms, combined with the carboxylic acid group, significantly modulates these properties by increasing the acidity of the pyrrole-like nitrogen-hydrogen group. This electronic modulation creates unique reactivity patterns that can be exploited for selective functionalization and biological targeting applications.

The agricultural and pharmaceutical industries have demonstrated sustained interest in halogenated pyrazole derivatives, with compounds such as fenpyroximate, fipronil, tebufenpyrad, and tolfenpyrad serving as effective pesticides across fungicide, insecticide, and herbicide applications. Furthermore, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serves as a key intermediate in the manufacture of six commercial fungicides that function as succinate dehydrogenase inhibitors, highlighting the industrial significance of pyrazole carboxylic acid derivatives. The structural complexity of this compound positions it as a valuable synthetic intermediate for accessing more complex molecular architectures through established organic transformations such as cross-coupling reactions, nucleophilic substitutions, and carboxylic acid derivatization.

Properties

IUPAC Name |

5-bromo-1-(3-chlorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O2/c11-9-8(10(15)16)5-13-14(9)7-3-1-2-6(12)4-7/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDNJDMTSOAWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377230 | |

| Record name | 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959576-61-5 | |

| Record name | 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the pyrazole ring. The final step involves bromination of the pyrazole ring using bromine or a brominating agent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Products include derivatives with different substituents replacing the bromine atom.

Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential therapeutic properties:

-

Anticancer Activity : The compound exhibits promising anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines, including lung (A549), breast (MCF7), and colon (HCT116) cancer cells. Its mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Table 1: Summary of Anticancer Studies

Study Reference Cell Line Tested IC50 (µM) Mechanism Reference A A549 (Lung) 15 Inhibition of cell proliferation Reference B MCF7 (Breast) 12 Induction of apoptosis Reference C HCT116 (Colon) 10 Inhibition of AKT signaling -

Antimicrobial Activity : The compound has also demonstrated antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Efficacy

Pathogen Tested Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.25 µg/mL Escherichia coli 0.30 µg/mL Pseudomonas aeruginosa 0.35 µg/mL

Agricultural Applications

The compound is being explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. Its ability to inhibit specific biological pathways in pests makes it a valuable candidate for developing environmentally friendly agricultural solutions.

Biochemical Research

In biochemical research, this compound serves as a tool for studying enzyme inhibition and receptor interaction. It can modulate various biological pathways by interacting with specific molecular targets, which is critical in understanding disease mechanisms.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

- Study on Lung Cancer Cells : Researchers found that treatment with this compound significantly reduced viability in A549 lung cancer cells through apoptosis induction.

- Evaluation Against Glioblastoma : A study focused on glioblastoma cell lines showed potent inhibition of tumor growth, linked to modulation of signaling pathways involved in glioma progression.

Mechanism of Action

The mechanism of action of 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

5-Chloro-3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid (CAS 1202993-11-0)

- Structural Differences: Chlorine at position 5 (vs. bromine in the target compound). Difluoromethyl group at position 3 (vs. Methyl group at position 1 (vs. 3-chlorophenyl).

- Impact: The smaller chlorine atom may reduce steric hindrance compared to bromine. Similarity Score: 0.89 (indicating high structural overlap) .

5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde (CAS 27006-76-4)

- Structural Differences :

- Aldehyde group at position 4 (vs. carboxylic acid).

- Methyl groups at positions 1 and 3.

- Impact :

Functional Group Variations: Carboxylic Acid vs. Ester Derivatives

Ethyl 5-Bromo-1-(3-Chlorophenyl)-1H-Pyrazole-4-Carboxylate (CAS 110821-39-1)

Ethyl 5-Bromo-1-(4-Bromophenyl)-1H-Pyrazole-4-Carboxylate

- Structural Differences :

- 4-Bromophenyl substituent (vs. 3-chlorophenyl).

- Impact :

Aromatic vs. Aliphatic Substituents

5-Bromo-1-Isopropyl-1H-Pyrazole-4-Carboxylic Acid (CAS 1565032-98-5)

- Structural Differences :

- Isopropyl group at position 1 (vs. 3-chlorophenyl).

- Predicted boiling point: 339.5°C (vs. ~300–320°C for aromatic analogs) .

Heterocyclic Substituents

5-Bromo-1-(Pyrimidin-2-yl)-1H-Pyrazole-4-Carbonitrile (CAS 1269291-98-6)

- Structural Differences :

- Pyrimidinyl group at position 1 (vs. 3-chlorophenyl).

- Nitrile group at position 4 (vs. carboxylic acid).

- Impact :

Key Findings and Implications

- Aromatic vs. Aliphatic Groups: 3-Chlorophenyl substituents favor aromatic stacking, while aliphatic groups (e.g., isopropyl) improve solubility in nonpolar environments .

- Functional Group Relevance : Carboxylic acid derivatives exhibit higher polarity, making them suitable for ionic interactions, whereas esters and nitriles offer synthetic versatility .

Biological Activity

5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in various therapeutic areas, supported by research findings and case studies.

- Molecular Formula : C₁₀H₆BrClN₂O₂

- CAS Number : 959576-61-5

- Melting Point : 196–198 °C

- Hazard Classification : Irritant

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from appropriate pyrazole precursors. Variations in the synthesis route can lead to derivatives with enhanced biological activity. For instance, modifications at the pyrazole ring or the carboxylic acid group can significantly affect the compound's pharmacological profile.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound.

- Mechanism of Action : Pyrazole derivatives often exert their anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process.

-

Research Findings :

- A study demonstrated that derivatives of pyrazole exhibited significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- The compound was shown to have a selectivity index for COX-2 over COX-1, indicating a potentially lower risk of gastrointestinal side effects associated with traditional NSAIDs .

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have been extensively researched, with promising results against various pathogens.

- In Vitro Studies :

- Compounds similar to this compound have demonstrated activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Minimum inhibitory concentrations (MICs) were reported in the range of 40–50 µg/mL against resistant strains, showing comparable efficacy to established antibiotics .

Anticancer Activity

Emerging research suggests that pyrazole derivatives may possess anticancer properties.

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells and inhibition of cell proliferation.

- Case Studies :

Comparative Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer: The compound can be synthesized via cyclocondensation of substituted hydrazines and β-keto esters. For example, ethyl acetoacetate reacts with 3-chlorophenylhydrazine in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form a pyrazole intermediate, followed by bromination at the 5-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) . Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid derivative. Key parameters include reaction temperature (80–100°C for cyclocondensation) and stoichiometric control of brominating agents to avoid over-substitution.

Table 1: Synthetic Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | DMF-DMA, 90°C, 12h | 65–70 | >95% |

| Bromination | NBS, CCl₄, AIBN, 70°C, 6h | 55–60 | 90–92% |

| Hydrolysis | NaOH (2M), EtOH, reflux, 4h | 85–90 | >98% |

Q. How can spectroscopic techniques (FT-IR, NMR) resolve structural ambiguities in pyrazole derivatives?

Methodological Answer:

- FT-IR: The carboxylic acid group is confirmed by a broad O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹). Bromine substitution shifts pyrazole ring vibrations (C–Br stretch at ~550–650 cm⁻¹) .

- ¹H/¹³C NMR: The 3-chlorophenyl group shows aromatic protons as doublets (δ 7.2–7.8 ppm). Pyrazole protons appear as singlets (H-3 at δ 8.1–8.3 ppm). The carboxylic acid proton is typically absent in D₂O-exchanged spectra .

Data Contradiction Resolution: Discrepancies between experimental and theoretical NMR shifts (e.g., due to solvent effects) can be addressed via DFT calculations (B3LYP/6-311++G(d,p)) to model electronic environments .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving disorder in halogen-substituted pyrazole crystals?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is recommended. For bromine/chlorine atoms, anisotropic displacement parameters (ADPs) must be refined to account for thermal motion. In cases of positional disorder (e.g., phenyl ring rotation), PART instructions in SHELXL can split occupancy .

Table 2: Crystallographic Data for a Related Compound

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| a (Å) | 13.192 |

| b (Å) | 8.817 |

| c (Å) | 30.012 |

| β (°) | 102.42 |

| R Factor | 0.072 |

Q. How can computational methods predict the inhibitory activity of this compound against xanthine oxidase (XO)?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions. The carboxylic acid group forms hydrogen bonds with Arg880 and Thr1010 of XO, while bromine enhances hydrophobic contacts with Phe914 . Steady-state kinetics (e.g., Lineweaver-Burk plots) validate competitive/mixed inhibition. For example, a related pyrazole inhibitor showed Ki = 0.6 nM (mixed type) .

Key Experimental Design:

- Use bovine milk XO as a model enzyme.

- Monitor uric acid formation at 295 nm (Δε = 12,600 M⁻¹cm⁻¹).

- Analyze inhibition data with GraphPad Prism (non-linear regression).

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

Methodological Answer:

- Purification: Recrystallize the compound from EtOAc/hexane (1:3) to >99% purity (HPLC).

- Assay Controls: Include positive controls (e.g., allopurinol for XO inhibition) and normalize activity to vehicle-treated samples.

- Statistical Validation: Use ANOVA with post-hoc Tukey tests (p < 0.05) across ≥3 independent replicates .

Data Contradiction Analysis

Q. Why do DFT-calculated dipole moments deviate from experimental values in polar solvents?

Resolution: Gas-phase DFT calculations (e.g., B3LYP) neglect solvent polarity. Apply the Polarizable Continuum Model (PCM) with water (ε = 78.4) to improve alignment with experimental data (e.g., dipole moment shifts from 5.2 D to 6.8 D) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.